PI3Kα Isoform Selectivity Over PI3Kβ: A Quantitative Comparison
The target compound demonstrates a pronounced selectivity for the PI3Kα catalytic subunit (p110α) over the PI3Kβ isoform. In a direct binding fluorescence polarization assay, the compound exhibited an apparent binding affinity (Ki) of 1 nM for PI3Kα, compared to a significantly weaker Ki of 114 nM for PI3Kβ, representing a 114-fold selectivity window [1]. This contrasts with many pan-PI3K inhibitors. For example, the first-generation PI3K inhibitor wortmannin shows equipotent, non-selective inhibition of class I PI3K isoforms (IC50 ~5 nM for p110α, p110β, and p110δ) [2]. The target compound's selective profile allows for more precise dissection of PI3Kα-specific signaling pathways.
| Evidence Dimension | PI3K isoform binding affinity (Ki) |
|---|---|
| Target Compound Data | PI3Kα Ki = 1 nM; PI3Kβ Ki = 114 nM |
| Comparator Or Baseline | Comparator: Wortmannin; PI3Kα IC50 = 5 nM; PI3Kβ IC50 = 5 nM |
| Quantified Difference | Target compound: 114-fold selectivity for PI3Kα over PI3Kβ; Wortmannin: 1-fold (non-selective) |
| Conditions | Fluorescence polarization assay using PIP3 as substrate, 30 min incubation (BindingDB BDBM50347087 / CHEMBL1796273) |
Why This Matters
This selectivity profile is critical for researchers studying PI3Kα-dependent cancers (e.g., breast cancers with PIK3CA mutations) who need to avoid the confounding effects of PI3Kβ inhibition, such as insulin resistance and platelet dysfunction, thereby ensuring more interpretable in vivo results.
- [1] BindingDB. (2025). Compound Report for BDBM50347087 (CHEMBL1796273). Binding Affinity Data for PI3Kalpha and PI3Kbeta. View Source
- [2] Arcaro, A., & Wymann, M. P. (1993). Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses. Biochemical Journal, 296(Pt 2), 297–301. View Source
